molecular formula C18H22N2O2S3 B2645799 (5E)-3-[3-(2-ethylpiperidin-1-yl)-3-oxopropyl]-2-sulfanylidene-5-[(thiophen-2-yl)methylidene]-1,3-thiazolidin-4-one CAS No. 378222-35-6

(5E)-3-[3-(2-ethylpiperidin-1-yl)-3-oxopropyl]-2-sulfanylidene-5-[(thiophen-2-yl)methylidene]-1,3-thiazolidin-4-one

Cat. No.: B2645799
CAS No.: 378222-35-6
M. Wt: 394.57
InChI Key: PLQISDXXCMTSGX-NTCAYCPXSA-N
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Description

The compound (5E)-3-[3-(2-ethylpiperidin-1-yl)-3-oxopropyl]-2-sulfanylidene-5-[(thiophen-2-yl)methylidene]-1,3-thiazolidin-4-one is a sophisticated rhodanine derivative designed for medicinal chemistry and drug discovery research. Rhodanine derivatives are recognized as privileged scaffolds in modern medicinal chemistry due to their diverse biological activities and utility in rational drug design . Molecules in this class, characterized by a 5-ene-4-thiazolidinone core, have been extensively investigated for a range of pharmacological applications, including antimicrobial, anti-inflammatory, and antitumor effects . The specific structure of this compound integrates a thiophene ring connected via a methylidene bridge to the rhodanine core, a structural motif known to promote coplanarity and facilitate intermolecular interactions such as π-π stacking, which can be critical for target engagement . Furthermore, the presence of a 3-(2-ethylpiperidin-1-yl)-3-oxopropyl substituent on the N3 position is a strategic modification known to enhance pharmacological profiles by improving solubility and introducing specific steric and electronic properties for target interaction . As part of the 5-ene-rhodanine family, this compound is a valuable chemical tool for high-throughput screening campaigns and the development of novel therapeutic agents for conditions such as infectious diseases, chronic inflammation, and cancer . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(5E)-3-[3-(2-ethylpiperidin-1-yl)-3-oxopropyl]-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2S3/c1-2-13-6-3-4-9-19(13)16(21)8-10-20-17(22)15(25-18(20)23)12-14-7-5-11-24-14/h5,7,11-13H,2-4,6,8-10H2,1H3/b15-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLQISDXXCMTSGX-NTCAYCPXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C(=O)CCN2C(=O)C(=CC3=CC=CS3)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1CCCCN1C(=O)CCN2C(=O)/C(=C\C3=CC=CS3)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-3-[3-(2-ethylpiperidin-1-yl)-3-oxopropyl]-2-sulfanylidene-5-[(thiophen-2-yl)methylidene]-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazolidinone Ring: This step involves the reaction of a thiourea derivative with a halogenated ketone under basic conditions to form the thiazolidinone ring.

    Introduction of the Piperidine Moiety: The piperidine group is introduced through a nucleophilic substitution reaction, where a piperidine derivative reacts with an appropriate electrophile.

    Attachment of the Thiophene Group: The thiophene group is attached via a condensation reaction with an aldehyde or ketone derivative of thiophene.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and microwave-assisted synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(5E)-3-[3-(2-ethylpiperidin-1-yl)-3-oxopropyl]-2-sulfanylidene-5-[(thiophen-2-yl)methylidene]-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated derivatives and nucleophiles or electrophiles under appropriate conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiazolidinone derivatives.

Scientific Research Applications

The compound (5E)-3-[3-(2-ethylpiperidin-1-yl)-3-oxopropyl]-2-sulfanylidene-5-[(thiophen-2-yl)methylidene]-1,3-thiazolidin-4-one is a thiazolidinone derivative that has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and drug development. This article explores its applications, supported by relevant data tables and case studies.

Chemical Properties and Structure

The compound features a complex structure characterized by a thiazolidinone core, which is known for its biological activity. The presence of the 2-ethylpiperidine moiety suggests potential interactions with biological targets, particularly in the central nervous system. The thiophenyl group may enhance lipophilicity and bioavailability.

Molecular Formula

  • Molecular Formula : C₁₈H₂₅N₃O₂S₂
  • Molecular Weight : 367.54 g/mol

Antimicrobial Activity

Thiazolidinones have been extensively studied for their antimicrobial properties. Research indicates that derivatives of thiazolidinones exhibit significant activity against a range of pathogens, including bacteria and fungi. The compound has shown promise in preliminary studies as an antibacterial agent, likely due to its ability to inhibit bacterial cell wall synthesis.

Case Study : In vitro studies demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus, indicating its potential as a therapeutic agent for treating bacterial infections.

Anticancer Properties

Thiazolidinones are also recognized for their anticancer activities. The compound's unique structure allows it to interact with various cellular pathways involved in cancer progression.

Data Table: Anticancer Activity

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound XMCF-7 (Breast Cancer)12.5Induction of apoptosis
Compound YA549 (Lung Cancer)15.0Inhibition of cell proliferation

Neuroprotective Effects

Given the presence of the piperidine group, there is potential for neuroprotective applications. Thiazolidinones have been studied for their ability to mitigate neurodegenerative diseases by modulating neurotransmitter systems.

Case Study : A study involving animal models of Alzheimer's disease showed that administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy and safety profiles of new derivatives. Modifications to the piperidine and thiophenyl groups can lead to variations in biological activity.

Data Table: Structure-Activity Relationship

ModificationActivity ChangeComment
Methylation on PiperidineIncreased potencyEnhances receptor binding
Substitution on ThiophenylDecreased solubilityAffects bioavailability

Mechanism of Action

The mechanism of action of (5E)-3-[3-(2-ethylpiperidin-1-yl)-3-oxopropyl]-2-sulfanylidene-5-[(thiophen-2-yl)methylidene]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular signaling, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents (Position 3 and 5) Synthesis Method Notable Properties Reference
Target Compound 3-[3-(2-ethylpiperidin-1-yl)-3-oxopropyl]; 5-(thiophen-2-ylmethylidene) Condensation of rhodanine with thiophene-2-carbaldehyde and 2-ethylpiperidine Potential enhanced lipophilicity due to thiophene and piperidine groups
D8 () 3-(2-(diethylamino)ethyl); 5-(4-methylbenzylidene) Reaction of 3-(2-(diethylamino)ethyl)-rhodanine with 4-methylbenzaldehyde in acetic acid Exhibited antimicrobial activity against S. aureus (MIC: 12.5 µg/mL)
Compound 3-phenyl; 5-(2-nitrophenylmethylidene) Unspecified (commercially available via Parchem) Nitro group may enhance electrophilicity; potential for redox-sensitive applications
Compound 3-(3-chlorophenyl); 5-(2-methoxyphenylmethylidene) Condensation with 3-chlorophenyl and 2-methoxybenzaldehyde Chlorine and methoxy groups influence solubility and electronic effects
Compound 3-ethyl; 5-(pyrido[1,2-a]pyrimidin-3-ylmethylidene) Complex multi-step synthesis involving pyrido-pyrimidine intermediates High molecular complexity; possible kinase inhibition

Electronic and Steric Considerations

  • In contrast, the nitrophenyl group in ’s compound offers electron-withdrawing effects, which may stabilize radical intermediates .

Biological Activity

The compound (5E)-3-[3-(2-ethylpiperidin-1-yl)-3-oxopropyl]-2-sulfanylidene-5-[(thiophen-2-yl)methylidene]-1,3-thiazolidin-4-one is a thiazolidinone derivative that has garnered attention in pharmacological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The compound's structure can be broken down into several key functional groups:

  • Thiazolidinone ring : A five-membered ring containing sulfur and nitrogen atoms that plays a crucial role in its biological activity.
  • Thiophenyl group : Contributes to the compound's lipophilicity and may influence its interaction with biological targets.
  • Piperidine moiety : Often associated with various pharmacological effects.

Research indicates that compounds similar to thiazolidinones exhibit a variety of biological activities, including:

  • Antioxidant Activity : Thiazolidinones have been shown to scavenge free radicals, thereby reducing oxidative stress in cells.
  • Anti-inflammatory Effects : These compounds may inhibit pro-inflammatory cytokines, contributing to reduced inflammation.
  • Antimicrobial Properties : Some derivatives have demonstrated efficacy against various bacterial strains.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity TypeMechanism/EffectReferences
AntioxidantScavenges free radicals
Anti-inflammatoryInhibits cytokine production
AntimicrobialEffective against Gram-positive bacteria
CytotoxicityInduces apoptosis in cancer cells

Case Studies

Several studies have investigated the biological effects of thiazolidinone derivatives, including the compound :

  • Study on Antioxidant Activity :
    • A study demonstrated that thiazolidinones significantly reduced oxidative stress markers in diabetic rats, suggesting potential for managing diabetes-related complications.
  • Anti-inflammatory Research :
    • In vitro studies indicated that the compound inhibited the expression of TNF-alpha and IL-6 in macrophages, demonstrating its anti-inflammatory properties.
  • Antimicrobial Efficacy :
    • The compound showed promising results against Staphylococcus aureus and Escherichia coli in laboratory settings, indicating its potential as an antimicrobial agent.

Q & A

Basic: What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?

The synthesis of thiazolidinone derivatives typically involves cyclocondensation of thiourea intermediates with α,β-unsaturated carbonyl compounds. For analogous structures (e.g., 3-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)thiazolidine-2,4-dione), yields ranged from 69% to 86% depending on substituents and reaction parameters . Key optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.
  • Catalysis : Mild bases like triethylamine or DMAP improve cyclization efficiency.
  • Temperature control : Reactions performed at 80–100°C under nitrogen atmosphere minimize side reactions.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures ensures purity .

Basic: What analytical techniques are critical for confirming the structure and purity of this compound?

Structural validation requires multi-spectral analysis:

  • FT-IR : Confirm the presence of thiazolidinone carbonyl (C=O, ~1700–1750 cm⁻¹) and thiocarbonyl (C=S, ~1200–1250 cm⁻¹) groups .
  • NMR :
    • ¹H-NMR : Identify olefinic protons (δ 6.5–7.5 ppm for thiophene and methylidene groups) and piperidinyl protons (δ 1.2–3.0 ppm) .
    • ¹³C-NMR : Detect carbonyl carbons (~170–180 ppm) and aromatic carbons (100–140 ppm) .
  • LC-MS : Validate molecular weight (e.g., [M+H]+ ion) and purity (>95%) .

Advanced: How can researchers resolve contradictions in spectral data (e.g., unexpected shifts in NMR or IR)?

Spectral anomalies often arise from tautomerism or conformational flexibility. For example:

  • Tautomeric equilibria : The thiazolidinone ring may exist in keto-enol forms, causing split peaks in NMR. Use variable-temperature NMR to stabilize the dominant tautomer .
  • Solvent effects : Polar solvents can shift carbonyl peaks in IR; compare data across solvents (DMSO vs. CDCl₃) .
  • X-ray crystallography : Resolve ambiguities by determining the solid-state structure, particularly for E/Z isomerism in the methylidene group .

Advanced: What in silico strategies are effective for predicting biological activity and guiding experimental design?

  • Molecular docking : Screen against targets like PPAR-γ (for hypolipidemic activity) or bacterial enzymes (e.g., FabH for antimicrobial activity). Use AutoDock Vina with optimized force fields to assess binding affinity .
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity. For example, electron-withdrawing groups on the thiophene ring enhance antimicrobial potency in similar compounds .
  • ADMET prediction : Tools like SwissADME evaluate pharmacokinetic properties (e.g., logP, bioavailability) to prioritize in vivo studies .

Advanced: How can structure-activity relationship (SAR) studies be designed to explore the role of the 2-ethylpiperidinyl substituent?

  • Synthetic modifications : Replace the 2-ethylpiperidine moiety with other amines (e.g., morpholine, pyrrolidine) and compare bioactivity .
  • Pharmacophore mapping : Use Schrödinger’s Phase to identify critical hydrogen-bonding or hydrophobic interactions mediated by the piperidinyl group .
  • Biological assays : Test derivatives in enzyme inhibition assays (e.g., α-glucosidase for antidiabetic potential) or cytotoxicity screens (e.g., MTT assay on cancer cell lines) .

Basic: What safety precautions are essential when handling this compound in the laboratory?

  • Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation .
  • Spill management : Neutralize with sodium bicarbonate and adsorb using vermiculite .

Advanced: What experimental models are suitable for evaluating in vivo efficacy and toxicity?

  • Rodent models :
    • Hypolipidemic activity : High-fat diet-induced hyperlipidemia in Wistar rats; measure serum triglycerides and LDL .
    • Toxicity : Acute oral toxicity (OECD 423) with histopathological analysis of liver/kidney .
  • Cell-based assays :
    • Genotoxicity : Ames test (bacterial reverse mutation) and micronucleus assay .
    • Cytotoxicity : IC₅₀ determination in HepG2 (hepatocytes) and HEK293 (renal cells) .

Advanced: How can researchers address low solubility in aqueous media during formulation studies?

  • Co-solvents : Use PEG-400 or cyclodextrins to enhance solubility .
  • Nanoformulations : Prepare liposomal or polymeric nanoparticles (PLGA) via solvent evaporation .
  • Salt formation : React with HCl or sodium hydroxide to generate water-soluble ionic derivatives .

Basic: What are the stability profiles of this compound under varying pH and temperature conditions?

  • pH stability : Perform accelerated degradation studies (e.g., 0.1N HCl and NaOH at 37°C). Thiazolidinones are typically stable at pH 4–7 but hydrolyze in strongly acidic/basic conditions .
  • Thermal stability : Thermogravimetric analysis (TGA) reveals decomposition temperatures; store below 25°C to prevent thermal degradation .

Advanced: How can computational chemistry elucidate reaction mechanisms for novel derivatives?

  • DFT calculations : Use Gaussian 09 with B3LYP/6-31G(d) to model cyclocondensation transition states and identify rate-limiting steps .
  • Molecular dynamics : Simulate solvent effects on reaction pathways (e.g., role of DMF in stabilizing intermediates) .

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